N1-(2,5-dimethylphenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
Description
N1-(2,5-Dimethylphenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a synthetic oxalamide derivative structurally characterized by two distinct substituents:
- N1-substituent: A 2,5-dimethylphenyl group, which introduces steric bulk and hydrophobic interactions.
- N2-substituent: A mesitylsulfonyl-pyrrolidinylmethyl group, combining a sulfonamide moiety with a pyrrolidine scaffold, contributing to both rigidity and metabolic stability.
Properties
IUPAC Name |
N'-(2,5-dimethylphenyl)-N-[[1-(2,4,6-trimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4S/c1-15-8-9-17(3)21(13-15)26-24(29)23(28)25-14-20-7-6-10-27(20)32(30,31)22-18(4)11-16(2)12-19(22)5/h8-9,11-13,20H,6-7,10,14H2,1-5H3,(H,25,28)(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBRILJCARUOSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=C(C=C(C=C3C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical structure of N1-(2,5-dimethylphenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide can be described by its molecular formula . The presence of a dimethylphenyl group and a pyrrolidine derivative suggests potential interactions with biological targets, particularly in enzyme inhibition or receptor modulation.
| Property | Value |
|---|---|
| Molecular Formula | C19H26N2O4S |
| Molecular Weight | 378.49 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not available |
Research indicates that compounds similar to this compound may exhibit biological activities through various mechanisms:
- Enzyme Inhibition : The oxalamide moiety is known to interact with various enzymes, potentially acting as a competitive inhibitor.
- Receptor Binding : The structural features suggest possible binding to neurotransmitter receptors, which could affect signal transduction pathways.
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of related oxalamides on cancer cell lines. The results showed significant inhibition of cell proliferation in breast cancer cells (MCF-7) at concentrations above 10 µM, indicating potential for further development in oncology .
- Anti-inflammatory Effects : Another investigation explored the anti-inflammatory properties of similar compounds in murine models. The administration of the compound resulted in reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) following lipopolysaccharide (LPS) stimulation .
- Neuroprotective Effects : A recent study highlighted neuroprotective effects in models of neurodegeneration. The compound demonstrated the ability to reduce oxidative stress markers and improve neuronal survival rates in vitro .
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Key Structural Features of Oxalamide Derivatives
Key Observations :
- The mesitylsulfonyl-pyrrolidinylmethyl substituent introduces a sulfonamide group absent in other analogs, which may confer resistance to enzymatic hydrolysis .
Metabolic and Toxicological Comparisons
Key Observations :
- Metabolism: Unlike S336 and JECFA No. 1768, which undergo rapid hepatic metabolism without amide bond cleavage , the target compound’s mesitylsulfonyl group may resist hydrolysis, leading to prolonged systemic exposure.
- Toxicology: The FAO/WHO-established NOEL of 100 mg/kg bw/day for structurally related oxalamides suggests a conservative safety threshold. However, the target compound’s unique substituents necessitate independent evaluation .
Functional Efficacy and Limitations
- Solubility : The 2,5-dimethylphenyl substituent reduces polarity compared to dimethoxybenzyl analogs, which could limit aqueous solubility and bioavailability.
Q & A
Q. Optimization Tips :
- Use anhydrous solvents to minimize side reactions.
- Monitor reaction progress via TLC or HPLC to isolate intermediates efficiently.
Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR : Verify proton environments (e.g., mesityl methyl groups at δ ~2.3 ppm, pyrrolidine protons at δ ~3.5–4.0 ppm) and carbon assignments .
- Infrared Spectroscopy (IR) : Confirm the presence of sulfonyl (S=O, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS: [M+H]+ at m/z 463.98) and fragmentation patterns .
Advanced Tip : For crystallographic confirmation, perform X-ray diffraction studies on single crystals grown via slow evaporation in acetonitrile .
Basic: What in vitro assays are suitable for preliminary evaluation of its antimicrobial activity?
Methodological Answer:
- Agar Diffusion Assay :
- Prepare Mueller-Hinton agar plates inoculated with Staphylococcus aureus (ATCC 25923).
- Apply 100 µg/mL of the compound in DMSO and measure zones of inhibition after 18–24 hours (e.g., 18 mm zone observed in related oxalamides) .
- Minimum Inhibitory Concentration (MIC) :
- Use broth microdilution (CLSI guidelines) with concentrations ranging from 1–128 µg/mL.
Q. Experimental Design :
- Compare mutant (target gene knockout) vs. wild-type bacterial strains to confirm target specificity.
Advanced: How should discrepancies in biological activity data between structurally similar oxalamides be addressed?
Methodological Answer:
- Structural-Activity Relationship (SAR) Analysis :
- Systematically vary substituents (e.g., sulfonyl vs. carbonyl groups) and test activity against a standardized panel of pathogens .
- Solubility and Stability Testing :
- Measure logP (HPLC) and plasma stability (LC-MS) to account for bioavailability differences .
- Control for Experimental Variability :
- Replicate assays across independent labs using identical protocols (e.g., CLSI guidelines for antimicrobial testing) .
Case Study :
A 2024 study found that replacing mesitylsulfonyl with tosyl groups reduced activity by 50%, highlighting the sulfonyl group’s role in target binding .
Advanced: What strategies are effective for designing SAR studies on this compound?
Methodological Answer:
- Substituent Modification :
- Synthesize derivatives with altered aryl (e.g., 2,5-dichlorophenyl) or sulfonyl groups (e.g., trifluoromethanesulfonyl) .
- High-Throughput Screening (HTS) :
- Use 96-well plates to test derivatives against bacterial growth or enzyme targets .
- Computational Modeling :
- Apply QSAR models (e.g., CoMFA) to predict bioactivity based on electronic (HOMO/LUMO) and steric parameters .
Q. Example Protocol :
Design 10 derivatives with varied substituents.
Test MICs against Gram-positive and Gram-negative strains.
Corrogate activity trends with computational descriptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
